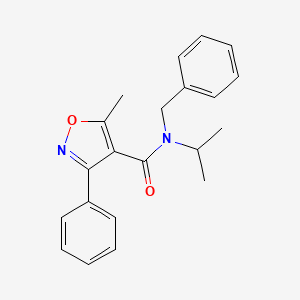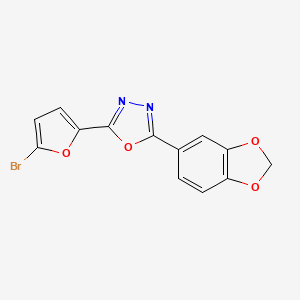![molecular formula C12H13BrN2O B5690646 1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole](/img/structure/B5690646.png)
1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole, also known as BIM-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. BIM-1 is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis. In
Scientific Research Applications
1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is the study of GSK-3 inhibition in the treatment of neurodegenerative diseases such as Alzheimer's disease. Studies have shown that 1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole can effectively inhibit GSK-3 activity in the brain, leading to improved cognitive function and reduced neuroinflammation in animal models of Alzheimer's disease.
Another area of research where 1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole has shown promise is in the field of cancer research. GSK-3 is known to play a role in the regulation of cell proliferation and apoptosis, and its inhibition by 1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole has been shown to induce apoptosis in cancer cells. 1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole has also been shown to sensitize cancer cells to chemotherapy, making it a promising candidate for combination therapy.
Mechanism of Action
1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole works by binding to the ATP-binding site of GSK-3, thereby inhibiting its activity. GSK-3 is a serine/threonine kinase that is involved in many cellular processes, including the regulation of glycogen metabolism, gene expression, and cell cycle progression. By inhibiting GSK-3 activity, 1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole can modulate these processes and potentially treat a variety of diseases.
Biochemical and Physiological Effects
1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole has been shown to have a variety of biochemical and physiological effects. In addition to its effects on GSK-3 activity, 1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole has been shown to modulate the activity of other signaling pathways, including the Wnt/β-catenin pathway and the PI3K/Akt pathway. 1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole has also been shown to reduce inflammation and oxidative stress in animal models of disease.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole in lab experiments is its high potency and specificity for GSK-3 inhibition. This makes it a useful tool for studying the role of GSK-3 in various cellular processes. However, one limitation of using 1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole is its relatively short half-life in vivo, which may limit its effectiveness in certain experimental settings.
Future Directions
There are many potential future directions for research on 1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole. One area of interest is the development of more potent and selective GSK-3 inhibitors based on the structure of 1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole. Another area of research is the study of 1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole in combination with other drugs for the treatment of various diseases. Additionally, the potential use of 1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole as a diagnostic tool for diseases such as Alzheimer's disease is an area of ongoing research.
Synthesis Methods
1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole can be synthesized using a straightforward method involving the reaction of 2-bromo-4-methylphenol with 2-(2-chloroethyl)-1H-imidazole in the presence of a base such as potassium carbonate. The reaction yields 1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole as a white crystalline solid with a purity of over 95%. The synthesis method is relatively simple and can be carried out in a standard laboratory setting.
properties
IUPAC Name |
1-[2-(2-bromo-4-methylphenoxy)ethyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c1-10-2-3-12(11(13)8-10)16-7-6-15-5-4-14-9-15/h2-5,8-9H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVFLXMVZMVHOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN2C=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7008181 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-[3-(1H-pyrazol-1-yl)propanoyl]piperidine](/img/structure/B5690572.png)

![1-(2-furylmethyl)-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B5690584.png)
![N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]chromane-3-carboxamide](/img/structure/B5690586.png)

![(2,5-dimethoxyphenyl)[4-(6-methylpyridin-2-yl)piperazin-1-yl]acetic acid](/img/structure/B5690607.png)
![[3-(2-methoxyethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinyl]methanol](/img/structure/B5690622.png)
![3-[1-(1,1-dioxidotetrahydro-3-thienyl)-5-(2-pyridin-3-ylethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5690628.png)
![2-ethyl-9-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5690642.png)
![3-{2-[(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)amino]ethyl}-1,3-oxazinan-2-one](/img/structure/B5690653.png)
![N-(2-fluorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5690655.png)

![2-[3-(methylsulfonyl)propanoyl]-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5690677.png)
![3-(1,3-benzodioxol-5-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}propanamide](/img/structure/B5690681.png)